
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is a specialized organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid typically involves the reaction of perfluorooctanol with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The perfluorooctyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of perfluorinated compounds on biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or diagnostic tools.
Industry
In industry, this compound can be used in the production of specialized materials, such as coatings, surfactants, and polymers. Its perfluorinated group imparts unique properties, such as hydrophobicity and chemical resistance, making it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of (Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorooctyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid: A similar compound with a butenoic acid backbone but lacking the perfluorooctyl group.
Isocrotonic acid: Another isomer of butenoic acid with different structural properties.
3-Butenoic acid: A related compound with a different position of the double bond.
Uniqueness
(Z)-4-Oxo-4-((perfluorooctyl)oxy)but-2-enoic acid is unique due to the presence of the perfluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring high chemical resistance, hydrophobicity, and stability under harsh conditions.
Propriétés
| 229957-05-5 | |
Formule moléculaire |
C12H3F17O4 |
Poids moléculaire |
534.12 g/mol |
Nom IUPAC |
(Z)-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31)/b2-1- |
Clé InChI |
BUEDFFYOKTZGSS-UPHRSURJSA-N |
SMILES isomérique |
C(=C\C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(=O)O |
SMILES canonique |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



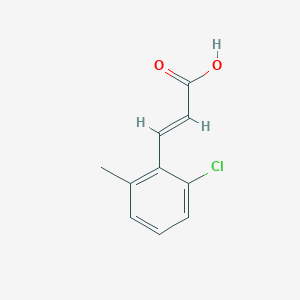
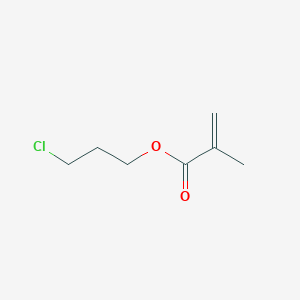
![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
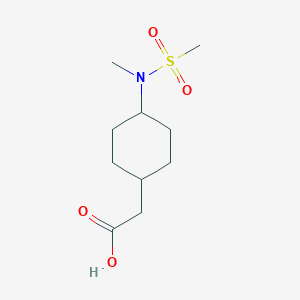
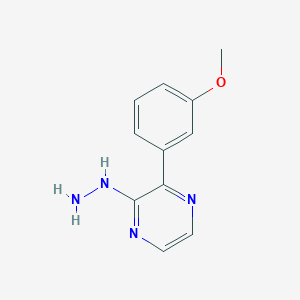




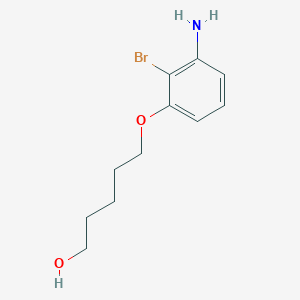
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)
